
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, also known as DCB, is a synthetic compound with a unique chemical structure. DCB has been widely studied for its potential applications in various scientific fields, including material science, organic chemistry, and biochemistry.
科学的研究の応用
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been extensively studied for its potential applications in various scientific fields. In material science, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been used as a building block for the synthesis of polymeric materials with unique mechanical and thermal properties. In organic chemistry, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been used as a reagent for the synthesis of various heterocyclic compounds. In biochemistry, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been studied for its potential as an anticancer agent.
作用機序
The mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is not fully understood, but it is believed to act by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione binds to the DNA-topoisomerase II complex, preventing the enzyme from completing its function, which leads to DNA damage and cell death.
Biochemical and Physiological Effects
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has been shown to have significant biochemical and physiological effects. In vitro studies have demonstrated that 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exhibits potent cytotoxicity against various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has also been shown to induce apoptosis, a programmed cell death mechanism, in cancer cells. In vivo studies have demonstrated that 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has antitumor activity in mouse models of breast and lung cancer.
実験室実験の利点と制限
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione has several advantages for lab experiments. It is easy to synthesize, and the yield is high. The purity of the product can be easily controlled through recrystallization. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exhibits potent cytotoxicity against various cancer cell lines, making it a valuable tool for studying the mechanism of action of anticancer agents. However, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione also has limitations for lab experiments. It is highly toxic and requires careful handling. The mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is not fully understood, which limits its potential applications.
将来の方向性
There are several future directions for research on 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione. One potential area of research is the development of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione-based polymeric materials with unique mechanical and thermal properties. Another potential area of research is the synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione derivatives with improved anticancer activity and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione and its potential applications in biochemistry and medicine.
Conclusion
In conclusion, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, or 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione, is a synthetic compound with potential applications in various scientific fields. The synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is straightforward, and the yield is high. 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione exhibits potent cytotoxicity against various cancer cell lines and has antitumor activity in vivo. However, 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione is highly toxic and requires careful handling. Future research on 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione should focus on the development of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione-based polymeric materials, the synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione derivatives with improved anticancer activity and reduced toxicity, and further studies to fully understand the mechanism of action of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione.
合成法
The synthesis of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione involves the reaction between 2,2'-dichlorobenzophenone and 2-aminophenol in the presence of a catalytic amount of acetic acid. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione as a white crystalline solid. The yield of the synthesis method is high, and the purity of the product can be easily controlled through recrystallization.
特性
IUPAC Name |
2-(2-chlorophenyl)-6-[2-(2-chlorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14Cl2N2O4/c29-21-7-3-1-5-17(21)25-31-23-11-9-15(13-19(23)27(33)35-25)16-10-12-24-20(14-16)28(34)36-26(32-24)18-6-2-4-8-22(18)30/h1-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAAZEGULCAMCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC=CC=C6Cl)C(=O)O2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-bis(2-chlorophenyl)-4H,4'H-6,6'-bi-3,1-benzoxazine-4,4'-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1H-pyrazol-1-yl]-1-piperidinecarboxamide](/img/structure/B5203736.png)
![methyl 4-cyano-3-methyl-5-{[phenyl(phenylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5203737.png)
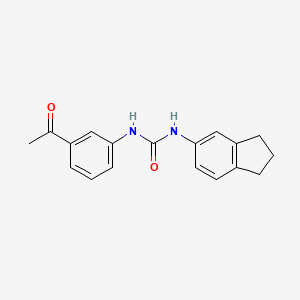

![(3-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5203767.png)
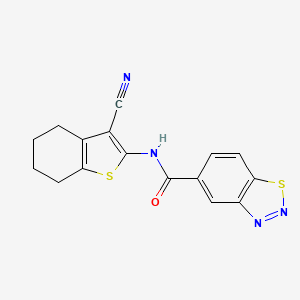
![N-{[2-(2,3-difluoro-4-methylphenoxy)-3-pyridinyl]methyl}-5-[(dimethylamino)methyl]-2-furamide](/img/structure/B5203773.png)
![2-[(5-bromo-2-thienyl)methyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5203779.png)
![N-(3-fluoro-4-methylphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B5203792.png)
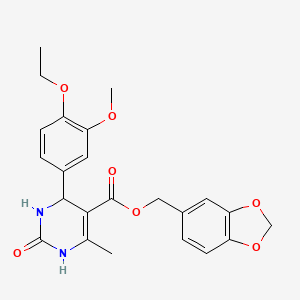
![1-fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5203808.png)
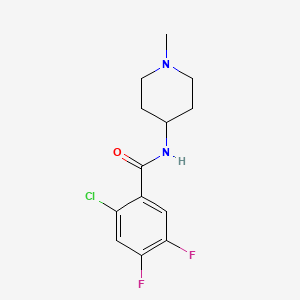
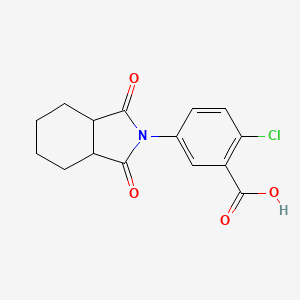
![N-dibenzo[b,d]furan-3-yl-2-hydroxybenzamide](/img/structure/B5203839.png)